Cas no 151981-13-4 (3-Methyl-2,3-dihydro-1H-indol-6-amine)

3-Methyl-2,3-dihydro-1H-indol-6-amine structure
151981-13-4 structure
Product Name:3-Methyl-2,3-dihydro-1H-indol-6-amine
CAS No:151981-13-4
MF:C9H12N2
MW:148.204981803894
CID:99378
PubChem ID:15800907
Update Time:2024-02-29

3-Methyl-2,3-dihydro-1H-indol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indol-6-amine,2,3-dihydro-3-methyl-
    • 1H-Indol-6-amine,2,3-dihydro-3-methyl-(9CI)
    • 3-Methylindolin-6-amine
    • 3-Methyl-2,3-dihydro-1H-indol-6-amine
    • Inchi: 1S/C9H12N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5,10H2,1H3
    • InChI Key: XDIBEQBIUTWONB-UHFFFAOYSA-N
    • SMILES: N1C2C=C(C=CC=2C(C)C1)N

Computed Properties

  • Exact Mass: 148.100048391g/mol
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38
  • XLogP3: 1.6
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